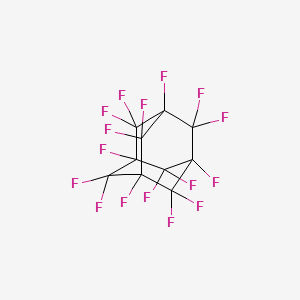

Perfluoroadamantane

Description

Contextualization of Perfluorinated Cage Hydrocarbons in Contemporary Chemical Research

Perfluorinated cage hydrocarbons, including perfluoroadamantane, occupy a significant niche in contemporary chemical research due to their inherent stability, low surface energy, and remarkable chemical inertness. These characteristics stem from the strong carbon-fluorine bonds, which impart resistance to oxidation, reduction, and thermal degradation ontosight.ailookchem.com. In modern chemical research, perfluorinated cage compounds are increasingly recognized for their potential in advanced materials science, acting as building blocks for specialized polymers, high-performance lubricants, and coatings ontosight.ailookchem.com. Furthermore, theoretical studies have revealed unique electronic properties, such as significant electron affinities, suggesting their utility as electron acceptors and in the development of novel electronic materials pku.edu.cnnih.govacs.orgresearchgate.netacs.orgresearchgate.netnih.gov. The exploration of these molecules contributes to the broader understanding of fluorinated materials and their diverse applications, from specialized industrial uses to fundamental investigations into molecular interactions and electronic behavior.

Historical Evolution of this compound Synthesis and Initial Characterization Efforts

Later research explored liquid-phase fluorination techniques, which offered improvements in yield and operational efficiency google.com. The characterization of this compound has relied on a combination of spectroscopic methods and physical property measurements. Techniques such as gas-phase electron diffraction have been employed to determine its molecular structure, revealing details about bond lengths and angles researchgate.net. Furthermore, studies have focused on its electronic properties, including electron affinities, using advanced computational methods like Density Functional Theory (DFT) pku.edu.cnacs.orgnih.govresearchgate.net. Basic physical properties, such as melting point, boiling point, and density, have also been systematically recorded, contributing to its fundamental characterization lookchem.comchemblink.com.

Current Academic Research Trends and Significance of this compound in Chemical Science

Current academic research on this compound and related perfluorinated cage hydrocarbons is vibrant, focusing on several key areas. A significant trend is the investigation of the "perfluoro cage effect," which describes the ability of these molecules to encapsulate electrons due to the inward-pointing lobes of their C-F σ* orbitals nih.govacs.orgresearchgate.netresearchgate.netnih.gov. This compound itself exhibits a positive adiabatic electron affinity of approximately 1.06 eV, making it a notable electron acceptor with potential applications in new materials and reaction chemistry pku.edu.cnacs.orgnih.gov.

In materials science, this compound continues to be explored as a component in high-performance applications, including specialized lubricants and coatings, due to its thermal stability and low friction coefficient ontosight.ailookchem.com. It also serves as a valuable building block in the synthesis of other complex fluorinated compounds and specialty chemicals lookchem.com. Research into porous fluorinated organic cages, a related class of compounds, highlights their potential in gas adsorption and separation technologies, indicating a broader interest in the functionalization of fluorinated cage structures d-nb.infohhu.de. Furthermore, theoretical studies remain crucial for understanding the electronic structure, vibrational spectra, and reactivity of this compound, guiding experimental efforts and predicting novel behaviors pku.edu.cnacs.orgnih.govresearchgate.netbris.ac.uk.

This compound: Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C10F16 | lookchem.comchemblink.combiosynth.comnih.gov |

| Molecular Weight | 424.08 g/mol | lookchem.comchemblink.combiosynth.comnih.gov |

| Melting Point | 229.5–230 °C | lookchem.comchemblink.com |

| Boiling Point | 126.1 °C (at 760 mmHg) | lookchem.comchemblink.com |

| Density | 1.9 g/cm³ | lookchem.comchemblink.com |

| Flash Point | 36.6 °C | lookchem.comchemblink.com |

| Vapor Pressure | 14.3 mmHg (at 25 °C) | lookchem.com |

| Refractive Index | 1.319 | lookchem.com |

| Adiabatic Electron Affinity | 1.06 eV | pku.edu.cnacs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F16/c11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZFEPXEUZSBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073612 | |

| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69064-33-1 | |

| Record name | Perfluoroadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069064331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Perfluoroadamantane

Direct Fluorination Techniques for Perfluoroadamantane Generation

Direct fluorination involves the direct reaction of the adamantane (B196018) hydrocarbon with a potent fluorinating agent. This approach is conceptually straightforward but requires careful control to manage the extreme reactivity of elemental fluorine and other high-valency fluorinating agents, which can lead to fragmentation and incomplete reactions. researchgate.net

One of the primary methods is the use of high-valency metal fluorides, such as cobalt trifluoride (CoF₃). In this process, adamantane vapor is passed over a heated bed of CoF₃. However, this technique can be aggressive, often resulting in complex product mixtures with only a small fraction (5-10%) of the desired this compound due to ring-opening. researchgate.netdtic.mil

| Method | Reagent(s) | Key Characteristics | Reported Yield/Outcome | Citation(s) |

| High-Valency Metal Fluoride (B91410) | Cobalt Trifluoride (CoF₃) | Involves passing adamantane vapor over a heated CoF₃ bed. Prone to causing significant ring-opening and fragmentation. | Low yields of this compound (5-10%); complex product mixtures. | researchgate.netdtic.mil |

| Aerosol Direct Fluorination | Elemental Fluorine (F₂) | Adamantane is introduced as a fine aerosol into a fluorine gas stream. Offers better reaction control and minimizes fragmentation. | 28% overall yield; the major product (74.4%) was this compound. | dtic.mil |

Indirect Synthetic Pathways to this compound Analogues and Derivatives

Indirect synthetic pathways involve multi-step sequences, often starting from adamantane derivatives or employing a stepwise introduction of fluorine atoms. These methods can offer better control over the final product and allow for the synthesis of specific analogues that are inaccessible through direct perfluorination. The term "indirect method" generally refers to a process involving two or more distinct catalytic or reaction stages, as opposed to a single-step direct conversion. e3s-conferences.orgrenfud.comepcmholdings.com

A key strategy to overcome the destructive nature of some direct fluorination methods is to stabilize the adamantane core prior to exhaustive fluorination. For instance, the partial fluorination of an alkyladamantane substrate before treating it with CoF₃ has been shown to stabilize the ring structure. researchgate.net This two-step approach allows for the synthesis of perfluoroalkyladamantanes in good yield, avoiding the ring fragmentation that occurs when fluorinating alkyladamantanes directly over CoF₃. researchgate.net

Another indirect route involves the synthesis of specific functionalized adamantanes which are then fluorinated. For example, 1-Amino-3-trifluoromethyl-adamantane has been synthesized by first preparing the corresponding carboxylic acid and then fluorinating it with sulphur tetrafluoride. researchgate.net This highlights a pathway where functional groups are installed on the adamantane skeleton before specific fluorination steps are undertaken to create a desired derivative. Similarly, other functional group transformations on pre-existing adamantane derivatives provide access to a range of analogues. researchgate.netsemanticscholar.orgsciencegate.app

Regio- and Stereoselective Synthesis of Functionalized Perfluoroadamantanes

The extreme inertness of the C-F bonds in this compound makes its subsequent functionalization exceptionally difficult. researchgate.net As a result, the development of regio- and stereoselective methods is a significant synthetic challenge. Progress in this area has largely relied on creating a reactive site on the perfluorinated cage that can then be derivatized.

A pivotal achievement in this context is the regioselective synthesis of 1-Lithiothis compound. pageplace.de This organometallic intermediate is generated at a specific bridgehead position, providing a nucleophilic handle on the otherwise unreactive this compound skeleton. The formation of this lithiated species allows for subsequent reactions with various electrophiles, enabling the controlled, regioselective introduction of functional groups at a bridgehead carbon. This method represents the most significant breakthrough for the controlled functionalization of the this compound core. While the broader field has seen advances in regioselective synthesis for other molecular classes, researchgate.netnih.govrsc.orgrylene-wang.com its application to the robust this compound system remains a highly specialized area focused on activating specific positions.

Methodological Challenges and Advancements in this compound Synthesis

The synthesis of this compound is fraught with challenges, primarily stemming from the high energy of C-F bonds and the stability of the adamantane cage. A major challenge in direct fluorination is preventing fragmentation, or ring-opening, of the adamantane skeleton, a common issue with aggressive fluorinating agents like CoF₃. dtic.mil Additionally, controlling the reaction to prevent charring and ensure complete fluorination without side reactions is a persistent difficulty. researchgate.net Once formed, the chemical inertness of this compound makes any subsequent modification a formidable task. researchgate.net

Despite these hurdles, significant advancements have been made. The development of aerosol direct fluorination stands out as a major step forward, as it successfully produces this compound while keeping ring-opening to a minimum. dtic.milsemanticscholar.org Another key advancement is the strategy of pre-fluorinating the adamantane substrate. researchgate.net Introducing some fluorine atoms into the molecule in a controlled first step stabilizes the cage, making it resilient enough to withstand exhaustive fluorination in a second step. researchgate.net The ability to generate reactive intermediates, such as 1-Lithiothis compound, has opened a crucial, albeit limited, pathway for the controlled synthesis of functionalized derivatives, marking a significant advance in the chemistry of this unique molecule. pageplace.de

Advanced Spectroscopic and Structural Elucidation Methodologies of Perfluoroadamantane

Vibrational Spectroscopy Methodologies (FT-IR, FT-Raman) for Conformational and Electronic Structure Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a powerful non-destructive means to investigate the conformational and electronic structure of molecules. spectroscopyonline.com These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, conformation, and electronic environment. smu.edu

For perfluoroadamantane, a complete vibrational analysis has been conducted using a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical quantum chemical calculations. researchgate.net The spectra have been recorded for the compound in various states, including vapor, in a carbon tetrachloride solution, and as a solid, across the 4000–150 cm⁻¹ range. researchgate.net The interpretation of these experimental spectra is significantly aided by computational methods, such as those at the B3-LYP/6-31G* level of theory, which show good agreement with experimental frequencies. researchgate.net This combined approach has enabled the identification of 17 of the 22 expected fundamental bands for this compound. researchgate.net

The combination of FT-IR and FT-Raman is particularly synergistic. spectroscopyonline.com FT-IR spectroscopy is highly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in probing homo-nuclear bonds, such as the carbon-carbon bonds that form the cage structure of this compound. gatewayanalytical.commt.com This complementarity allows for a more complete vibrational characterization. spectroscopyonline.com For instance, in similar cage-like structures, Raman spectroscopy has been shown to be effective in differentiating between different diamondoid molecules based on their unique spectral fingerprints. researchgate.net

The analysis of vibrational spectra provides insights into the conformational properties of molecules. nih.govnumberanalytics.comvu.lt While this compound has a rigid structure, subtle conformational details and the influence of the fluorine substituents on the electronic structure can be elucidated from the vibrational frequencies and intensities. nih.gov The increased mass of fluorine atoms compared to hydrogen shifts the surface vibrational modes to lower wavenumbers, a phenomenon observed in related fluorinated diamondoids. researchgate.net

Table 1: Comparison of FT-IR and FT-Raman Spectroscopy for this compound Analysis

| Feature | FT-IR Spectroscopy | FT-Raman Spectroscopy |

| Principle | Measures the absorption of infrared radiation by molecular vibrations. thermofisher.com | Measures the inelastic scattering of laser light by molecular vibrations. gatewayanalytical.com |

| Sensitivity | High for polar functional groups. gatewayanalytical.com | High for non-polar, symmetric bonds (e.g., C-C). gatewayanalytical.com |

| Sample Preparation | May require specific sample preparation to avoid issues like saturation. gatewayanalytical.com | Generally requires minimal to no sample preparation. gatewayanalytical.com |

| Interference | Less susceptible to fluorescence interference. thermofisher.com | Can be affected by sample fluorescence. thermofisher.com |

| Information Provided | Provides information on the functional groups and molecular structure. spectroscopyonline.com | Complements FT-IR by providing information on the carbon backbone and symmetry. spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds. filab.fr It provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure. filab.fr For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful. lcms.cz

The ¹⁹F nucleus is highly sensitive in NMR, and the large chemical shift dispersion (from -300 ppm to 400 ppm) minimizes the probability of peak overlap, simplifying spectral interpretation. lcms.cz This wide range helps in resolving individual fluorine-containing functional groups. lcms.cz Furthermore, ¹⁹F-¹⁹F and ¹H-¹⁹F coupling provide additional structural insights. lcms.cz In ¹⁹F NMR, coupling can be observed over two to six bonds, offering valuable information about the proximity of different nuclei. lcms.cz

¹³C NMR spectroscopy is another crucial technique. However, for fluorinated compounds, standard proton-decoupled ¹³C spectra can be complex due to strong and long-range fluorine-carbon couplings. magritek.com To simplify these spectra, simultaneous proton and fluorine decoupling can be employed, resulting in a clean ¹³C spectrum with single peaks for each unique carbon environment. magritek.com The chemical shifts in ¹³C NMR are also broad, and while the aromatic and alkene regions can overlap, it provides a clear count of the different carbon atoms in the molecule. oregonstate.edu

Quantitative NMR (qNMR) can be used for purity assessment. dtic.milnist.gov By using an internal standard of known purity, the absolute weight percentage of the analyte can be determined. dtic.mil Both ¹H and ¹⁹F qNMR can be employed for this purpose, with ¹⁹F NMR offering the advantage of being rapid and having essentially no background interference for fluorinated compounds. rsc.org High-precision ¹H-NMR has been shown to be applicable for determining the purity of standard samples with a relative combined uncertainty of measurement as low as 0.15%. nih.gov

Table 2: NMR Spectroscopic Data for this compound Derivatives

| Nucleus | Technique | Key Information Obtained |

| ¹⁹F | ¹⁹F NMR | High sensitivity, large chemical shift dispersion, resolves individual fluorine environments, provides structural information through J-coupling. lcms.cznanalysis.com |

| ¹³C | ¹³C NMR {¹H, ¹⁹F} | Determines the number of unique carbon environments, requires dual decoupling for simplification. magritek.com |

| ¹H | ¹H qNMR | Used for quantitative purity analysis with an internal standard. nist.govnih.gov |

| ¹⁹F | ¹⁹F qNMR | Rapid and robust method for purity assessment of fluorinated compounds with minimal interference. rsc.org |

X-ray Diffraction (XRD) and Crystallographic Analysis Techniques for this compound

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu It provides fundamental information about the crystal structure, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical method that yields precise information about the internal lattice of a crystalline substance. carleton.edu This technique is the gold standard for determining the absolute structure of a molecule, which refers to the spatial arrangement of atoms in a non-centrosymmetric crystal. ysu.amwarwick.ac.uk

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. uni-ulm.de The interaction of X-rays with the crystal lattice produces constructive interference at specific angles, governed by Bragg's Law. carleton.edu By measuring the intensities and positions of these diffracted beams, the electron density map of the molecule can be constructed, and from that, the atomic positions can be determined with high precision. carleton.edu For complex cases, such as determining the absolute structure of molecules with only light atoms, advanced methods that utilize Bijvoet differences and Bayesian statistics have been developed. absolutestructure.com In some instances, the absolute structure can be determined by using an internal chiral reference of known absolute configuration within the crystal. ysu.am

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the microstructure of a material. malvernpanalytical.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder sample. units.it The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. malvernpanalytical.com

PXRD is crucial for assessing the phase purity of a bulk sample. ncl.ac.uk By comparing the experimental diffraction pattern to a reference pattern from a database or a pattern simulated from a known crystal structure (obtained from SC-XRD), one can identify the phases present and detect any impurities. ncl.ac.ukrigaku.com Quantitative phase analysis can also be performed to determine the relative amounts of different crystalline phases in a mixture. rigaku.com

Furthermore, PXRD is used to study phase transitions that occur as a function of temperature, pressure, or humidity. units.it Changes in the diffraction pattern, such as the appearance or disappearance of peaks, indicate a change in the crystal structure. units.itrigaku.com The technique can also provide information about the degree of crystallinity in semi-crystalline materials. units.it

Table 3: Comparison of Single Crystal and Powder XRD Techniques

| Feature | Single Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

| Sample Requirement | Single, well-formed crystal (typically 10-200 µm). warwick.ac.uk | Polycrystalline powder or solid. malvernpanalytical.com |

| Information Obtained | Absolute three-dimensional molecular structure, bond lengths, bond angles, unit cell parameters. carleton.eduuni-ulm.de | Crystalline phase identification, phase purity, unit cell parameters, crystallinity, microstructural information. malvernpanalytical.comncl.ac.uk |

| Primary Application | Precise structural solution of new compounds. warwick.ac.uk | Routine phase identification and quality control of bulk materials. malvernpanalytical.com |

| Data Complexity | Provides a three-dimensional map of diffraction spots. | Generates a one-dimensional diffraction pattern (intensity vs. 2θ). |

Advanced Mass Spectrometry Methodologies for this compound Analysis

Advanced mass spectrometry (MS) methodologies are critical for the analysis of this compound, providing information on its molecular weight and fragmentation patterns, which aids in its identification and structural confirmation. While the search results did not provide specific advanced mass spectrometry methods applied directly to this compound, general principles of MS are applicable. High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of the molecule, confirming its elemental composition with high accuracy. Fragmentation analysis, using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the this compound cage, providing further structural verification. The high stability of the this compound structure would likely result in a prominent molecular ion peak.

Electron Microscopy Approaches for this compound-Related Materials (e.g., SEM, TEM, AFM, EELS, EDS)

Electron microscopy techniques are invaluable for characterizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. It would be used to visualize the morphology of this compound crystals or films, revealing details about their size, shape, and surface features.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the imaging of the internal structure of materials. thermofisher.com For this compound-related materials, such as thin films or composites, TEM could reveal details about crystallinity, grain boundaries, and the distribution of this compound within a matrix.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can map surface topography with atomic resolution. It would be useful for examining the surface of this compound films at a very fine scale, providing information on surface roughness and molecular ordering.

Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray Spectroscopy (EDS) are analytical techniques often coupled with TEM that provide elemental and chemical information. eag.comnumberanalytics.com

EDS analyzes the characteristic X-rays emitted from a sample when struck by an electron beam to determine its elemental composition. jeolusa.comgatan.com It is effective for heavier elements and can be used on thicker samples. jeolusa.com

EELS measures the energy lost by electrons as they pass through a sample, providing information about elemental composition, chemical bonding, and electronic properties. thermofisher.com EELS excels at detecting lighter elements and typically offers superior spatial resolution compared to EDS, but requires very thin samples. jeolusa.com The combination of EELS and EDS provides a comprehensive elemental and chemical analysis of the material. numberanalytics.comgatan.com

Table 4: Electron Microscopy and Related Techniques for this compound Materials

| Technique | Information Provided | Typical Application for this compound Materials |

| SEM | Surface topography, morphology, particle size and shape. | Imaging of this compound crystals and films. |

| TEM | Internal structure, crystallinity, lattice imaging. thermofisher.com | Analysis of thin films and nanocomposites containing this compound. |

| AFM | High-resolution surface topography, roughness. | Characterization of the surface of this compound films at the nanoscale. |

| EDS | Elemental composition. gatan.com | Mapping the distribution of fluorine and carbon in this compound-containing materials. |

| EELS | Elemental composition, chemical bonding, electronic structure. thermofisher.com | Detailed chemical analysis of interfaces and nanostructures in this compound-based materials. |

Theoretical and Computational Investigations of Perfluoroadamantane

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting and analyzing the electronic structure and reactivity of molecules like perfluoroadamantane. These approaches provide insights into molecular geometries, vibrational modes, electronic energy levels, and electron binding energies.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of a many-body system in its ground state. For this compound, DFT has been instrumental in determining optimized molecular geometries and predicting vibrational frequencies, which are crucial for interpreting experimental spectroscopic data.

Studies have utilized various DFT functionals, such as B3-LYP, BP86, BPW91, and BLYP, often in conjunction with basis sets like DZP++ or 6-31G. For instance, a complete vibrational analysis of this compound was performed using the B3-LYP/6-31G level of theory. This analysis found good agreement between the calculated and experimental frequencies, with a root-mean-square (RMS) deviation of 9.9 cm⁻¹ researchgate.net. This level of agreement suggests that DFT methods, particularly B3-LYP, are effective in reproducing the vibrational spectrum of this compound researchgate.net. Furthermore, DFT calculations generally provide more accurate vibrational frequencies and force constants compared to Hartree-Fock theory researchgate.net. Other studies have explored vibrational frequencies using different basis sets, including HF/3-21G, HF/6-31G, and HF/6-31+G*, indicating that even simpler HF methods can yield comparable scaled frequencies and intensities to higher-level DFT calculations bris.ac.uk. The process typically involves optimizing the molecular geometry to an energy minimum before calculating the Hessian matrix, from which vibrational frequencies are derived atomistica.onlinegaussian.com.

Ab Initio and Coupled-Cluster Theory for High-Accuracy Electronic Properties

Ab initio methods, including Coupled-Cluster (CC) theory, represent a higher level of accuracy for calculating electronic properties. These methods are based on solving the Schrödinger equation with minimal approximations, often incorporating electron correlation effects more rigorously than DFT. While specific applications of high-level ab initio or CC methods directly to this compound were not detailed in the retrieved snippets, these techniques are established for providing benchmark data.

Coupled-Cluster methods, such as CCSD (Coupled-Cluster Singles and Doubles) and CCSD(T) (CCSD with perturbative Triples), are considered the "gold standard" in quantum chemistry for their ability to systematically converge towards exact solutions and accurately account for electron correlation cond-mat.degithub.ioarxiv.orgmsu.edu. They are employed to achieve high accuracy in predicting electronic properties like excitation energies, ionization potentials, and electron affinities researchgate.netaps.org. For example, CCSD has been used to obtain converged band gaps for materials, demonstrating its capability for precise electronic structure calculations aps.org. These methods are computationally intensive but offer a robust framework for understanding the fundamental electronic behavior of molecules.

Analysis of Electron Affinities and Anionic State Characterization of this compound

A significant finding from computational studies is the substantial electron affinity of this compound, a characteristic that distinguishes it from its hydrocarbon analogue, adamantane (B196018). Saturated hydrocarbons generally exhibit negative electron affinities, meaning they cannot stably bind an extra electron. In contrast, perfluorinated compounds, particularly those with branched or cyclic structures like this compound, possess significant positive electron affinities nih.govpku.edu.cn.

Calculations using DFT methods, specifically the DZP++ B3LYP level of theory, have predicted the adiabatic electron affinity (EAad) of this compound to be approximately 1.06 eV researchgate.netnih.govpku.edu.cn. When corrected for zero-point vibrational energies (ZPVE), this value increases to about 1.31 eV researchgate.netnih.gov. These studies also differentiate between adiabatic electron affinity, vertical electron affinity, and vertical detachment energy, providing a comprehensive characterization of the anionic state of this compound researchgate.netnih.govpku.edu.cn. The ability to bind an electron makes this compound an effective electron acceptor, suggesting potential applications in materials science and reaction chemistry pku.edu.cn.

Elucidation of HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier molecular orbitals that govern a molecule's chemical reactivity and optical properties ossila.comphyschemres.org. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter influencing a molecule's ability to absorb light, undergo electronic excitations, and participate in chemical reactions ossila.comscielo.org.mx.

While specific HOMO-LUMO energy gap values for this compound were not explicitly detailed in the provided search results, standard computational analyses involving DFT methods are commonly employed to determine these values physchemres.org. Such calculations involve analyzing the spatial distribution and energy contributions of molecular orbitals physchemres.org. For other adamantane derivatives, computational studies have shown that structural modifications, such as boron substitution, can tune HOMO and LUMO levels and the energy gap, influencing their electronic and optical properties mdpi.com. A smaller HOMO-LUMO gap generally correlates with increased thermodynamic stability and enhanced light-harvesting capabilities in materials scielo.org.mx.

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By integrating Newton's equations of motion, MD simulations can capture atomic-level motions, interactions, and conformational changes within a system, often employing classical force fields creative-biostructure.com. These simulations are valuable for understanding conformational preferences, flexibility, and intermolecular interactions.

While specific MD simulations focused on this compound were not detailed in the retrieved snippets, the methodology is broadly applied to investigate molecular dynamics. For example, MD simulations have been used to study the conformational dynamics of peptides, analyzing factors like long-range interactions and radius of gyration to characterize folded conformations and thermal effects on side-chain contacts nih.gov. MD data, when combined with techniques like Principal Component Analysis (PCA), can reveal collective molecular movements and identify key conformational substates crucial for function nih.gov. MD simulations are also essential for understanding processes like protein aggregation, providing high temporal and spatial resolution of intermolecular interactions biorxiv.org.

Computational Prediction of Reaction Pathways and Transition States for this compound

The prediction of chemical reaction pathways and transition states is vital for understanding reaction mechanisms and designing synthetic routes. Transition states represent the highest energy point along a reaction coordinate, and their accurate identification is computationally intensive, often requiring significant computational power mit.edu.

Advanced computational techniques, including machine learning models, are being developed to accelerate the prediction of transition states and reaction energy barriers mit.educhemrxiv.orgchemrxiv.org. These methods aim to provide accurate predictions in seconds, a significant improvement over traditional quantum chemistry calculations mit.edu. Techniques such as the nudged elastic band (NEB) method, often coupled with machine learning potentials, are employed to identify transition states and map reaction pathways chemrxiv.org. For instance, models have been developed to generate transition state structures with high accuracy and predict energy barriers with low mean absolute errors chemrxiv.orgchemrxiv.org. The optimization of transition states typically involves calculating the Hessian matrix to identify the unique negative eigenvalue corresponding to the reaction coordinate faccts.de. While specific reaction pathway predictions for this compound were not found in the provided search results, these computational advancements are paving the way for more efficient exploration of chemical reactivity.

Development and Validation of Force Fields for this compound Systems

The accurate computational modeling of this compound and related perfluorinated compounds necessitates the development and validation of specialized classical force fields. These force fields are crucial for molecular dynamics (MD) simulations, enabling the investigation of their structural, thermodynamic, and transport properties. The unique electronic characteristics arising from the high electronegativity of fluorine atoms and the strong C-F bonds present distinct challenges for parameterization compared to hydrocarbon analogues.

Methodologies for Force Field Development and Validation

The development of force fields for perfluorinated systems often involves adapting existing force field frameworks or creating new parameter sets tailored to the specific properties of C-F bonds and perfluorinated molecular architectures. Common approaches include:

Parameterization against Experimental Data: Force fields are typically parameterized by fitting parameters (e.g., Lennard-Jones parameters for van der Waals interactions, partial atomic charges for electrostatic interactions) to reproduce experimental condensed-phase observables. These observables can include liquid densities, vaporization enthalpies, surface tensions, and phase equilibria researchgate.netacs.org. For perfluorinated alkanes, studies have evaluated force fields like OPLS and an exp-6 model, comparing their ability to predict liquid densities and surface tensions against experimental data. While both showed good agreement for short chains, OPLS overpredicted surface tension for longer chains, highlighting the need for careful validation researchgate.net.

Quantum Mechanical (QM) Calculations: High-level quantum mechanical calculations can serve as a benchmark for developing and validating force field parameters. QM data can provide accurate descriptions of molecular geometries, vibrational frequencies, and electrostatic potentials, which are then used to derive or refine force field parameters acs.orgresearchgate.net. For perfluorinated compounds, QM calculations are essential for understanding the nuances of electron distribution around the C-F bonds.

Transferability and Validation: A key aspect of force field development is ensuring the transferability of parameters across a range of molecules and conditions. Force fields developed for linear alkanes, for instance, may require modification for cyclic structures or molecules with different functional groups, as polarity and polarizability can be significantly altered acs.org. Validation involves testing the force field's predictive power against experimental data not used in the parameterization process. This includes comparing simulated properties like diffusion coefficients, viscosity, and melting points with experimental values acs.org.

Automated Parameterization Tools: Modern approaches leverage automated workflows and machine learning techniques to optimize force field parameters, aiming to reproduce a large set of experimental observables efficiently acs.orgresearchgate.netnsf.gov. Tools like Foyer facilitate the definition and dissemination of force fields, promoting reproducibility by providing a structured format for atom-typing rules and parameter sources nsf.gov.

Challenges in Parameterizing Perfluorinated Systems

Perfluorinated compounds, including this compound, present specific challenges for classical force fields:

C-F Bond Characteristics: The high electronegativity of fluorine leads to a significant polarization of the C-F bond, influencing intermolecular interactions. Standard Lennard-Jones potentials and fixed partial charges may not fully capture the complex electronic environment.

Electron Density Distribution: The electron-rich nature around fluorine atoms can lead to unique van der Waals interactions and potential for specific interactions not always well-represented by generic force fields.

Conformational Flexibility and Packing: While adamantane itself is rigid, perfluorination can subtly alter conformational preferences and packing efficiencies in related systems, requiring accurate representation of non-bonded interactions.

Research Findings and Data Tables

While specific force field development details for this compound itself are not extensively detailed in the provided search results, studies on perfluorinated alkanes offer insights into the methodologies and challenges. For example, research comparing the OPLS and exp-6 force fields for perfluorinated alkanes found:

| Force Field | Property | Agreement with Short Chains | Agreement with Long Chains | Notes |

| OPLS | Liquid Density | Excellent | Excellent | |

| exp-6 | Liquid Density | Excellent | Excellent | |

| OPLS | Surface Tension | Good | Overpredicts | Better agreement at lower molecular weights; overpredicts by up to 9% compared to exp-6 for lower molecular weights. For longer chains, OPLS predicts higher surface tension. |

| exp-6 | Surface Tension | Good | Underpredicts | Overpredicted by OPLS for lower molecular weights. |

Table 1: Comparison of OPLS and exp-6 Force Fields for Perfluorinated Alkanes (adapted from search results) researchgate.net.

These findings underscore the importance of careful parameterization and validation against experimental data for specific classes of perfluorinated compounds. The development of transferable and accurate force fields for molecules like this compound is an ongoing area of computational chemistry research.

Chemical Reactivity and Functionalization Pathways of Perfluoroadamantane

Fundamental Reactivity Profiles of the Perfluoroadamantane Cage

The molecular structure of this compound is defined by a rigid, saturated cage of carbon atoms, with each carbon atom bonded to fluorine atoms. This extensive fluorination results in exceptionally strong carbon-fluorine (C-F) bonds, which are among the strongest single covalent bonds in organic chemistry. Consequently, this compound exhibits remarkable chemical inertness, displaying high resistance to oxidation and reduction under typical reaction conditions ontosight.ai. Its stability is further underscored by its non-reactive nature under normal storage and handling, with thermal decomposition primarily yielding carbon oxides and hydrogen fluoride (B91410) windows.net. This inherent stability and resistance to chemical attack are fundamental characteristics that define its reactivity, or rather, its lack thereof, in many common chemical processes.

Studies of this compound as an Electron Acceptor

This compound has been identified as an effective electron acceptor, a property significantly enhanced by its perfluorinated nature pku.edu.cnresearchgate.net. Theoretical investigations, largely employing Density Functional Theory (DFT), have quantified its electron affinity. Studies have predicted an adiabatic electron affinity (EAad) of approximately 1.06 eV for this compound using the DZP+B3LYP computational method pku.edu.cnresearchgate.net. Further analysis using the OLYP functional assigned an adiabatic electron affinity of 1.09 eV, with vertical electron affinities reported in the range of 0.81–1.29 eV acs.orgnih.govresearchgate.net.

This electron-accepting capability is attributed to the "perfluoro cage effect" (PCE), a phenomenon where the molecular architecture of perfluorinated polyhedral compounds allows for the encapsulation of an electron within their central cavities acs.orgnih.govresearchgate.net. Specifically, the overlapping inward-pointing lobes of the C–F σ* orbitals create a low-energy, totally symmetric Lowest Unoccupied Molecular Orbital (LUMO) capable of accommodating an additional electron, thereby forming a stable radical anion acs.orgnih.govresearchgate.net. While larger perfluorinated cages demonstrate higher electron affinities, this compound's structure provides sufficient stabilization for electron capture, positioning it as a notable electron acceptor within this class of compounds acs.orgnih.govresearchgate.net.

Data Table 1: Electron Affinities of Perfluorinated Cage Molecules

| Molecule | Symmetry | Predicted Electron Affinity (eV) | Computational Method/Reference | Notes |

| This compound | Td | 1.06 | DZP+B3LYP pku.edu.cnresearchgate.net | Effective electron acceptor; forms radical anion. |

| This compound | Td | 1.09 | OLYP acs.orgnih.govresearchgate.net | Accommodates electron in central cavity via PCE. |

| This compound | Td | 1.29 | OLYP (vertical) nih.gov | Vertical electron affinity. |

| This compound | Td | 0.93 | OLYP (vertical) nih.gov | Vertical electron affinity. |

| This compound | Td | 0.81 | OLYP (vertical) nih.gov | Vertical electron affinity. |

| C₁₀F₁₅ radical (isomer 1) | N/A | 4.11 | DZP+B3LYP pku.edu.cnresearchgate.net | Predicted adiabatic electron affinity of the radical anion formed from this compound. |

| C₁₀F₁₅ radical (isomer 2) | N/A | 3.03 | DZP+B3LYP pku.edu.cnresearchgate.net | Predicted adiabatic electron affinity of the radical anion formed from this compound. |

Controlled Derivatization and Introduction of Heteroatoms onto the this compound Scaffold

The high degree of fluorination and the robust nature of the this compound cage render it exceptionally resistant to conventional methods of chemical derivatization and the introduction of heteroatoms ontosight.ai. The strength of the C-F bonds and the absence of labile functional groups mean that direct substitution reactions are not readily achieved. While synthetic routes to this compound often involve the exhaustive fluorination of adamantane (B196018) precursors acs.org, the controlled functionalization of pre-formed this compound to introduce specific heteroatoms or substituents onto its scaffold is not a widely reported or facile process. The inertness of the molecule means that its primary utility in this context often lies in its use as a stable, unreactive structural component rather than as a substrate for further chemical modification.

Radical Chemistry and Stability of this compound-Derived Radical Species

Theoretical studies have provided insights into the radical species that can be formed from this compound, particularly the perfluoroadamantyl radical anion (C₁₀F₁₅⁻) and related radical species. When this compound accepts an electron, it forms a radical anion. The predicted adiabatic electron affinities for the C₁₀F₁₅ radical species are reported as 4.11 eV and 3.03 eV for its two isomeric forms pku.edu.cnresearchgate.net. These relatively high electron affinities suggest a degree of stabilization for the resulting radical anions. This stabilization is likely a consequence of the delocalization of the unpaired electron within the perfluorinated cage structure, a phenomenon related to the perfluoro cage effect (PCE), which contributes to the stability of the encapsulated electron acs.orgnih.govresearchgate.net. While direct experimental investigations into the specific reactivity and isolation of this compound-derived radicals are limited in the provided literature, these theoretical findings indicate that such species possess a notable stability compared to many transient organic radicals.

Mechanistic Investigations of Carbon-Fluorine Bond Activation in this compound

The carbon-fluorine (C-F) bond is renowned for its exceptional strength and stability, making its activation a significant challenge in synthetic chemistry baranlab.orgchemrxiv.org. This compound, with its saturated cage structure and numerous strong C-F bonds, exemplifies this inertness. The activation of C-F bonds in general typically requires potent catalytic systems, often involving transition metals, strong Lewis acids, or specific radical initiation pathways, and frequently necessitates elevated temperatures or specialized reaction conditions baranlab.orgchemrxiv.orgwhiterose.ac.uknih.gov.

Mechanistic studies concerning C-F bond activation typically explore pathways such as oxidative addition to metal centers, nucleophilic attack, or reductive cleavage baranlab.orgwhiterose.ac.uknih.gov. Given the inherent robustness of the this compound cage, direct mechanistic investigations detailing the activation of its C-F bonds are not extensively documented in the provided literature. The high bond dissociation energy of these C-F bonds implies that any successful activation would likely require highly energetic conditions or extremely potent catalytic systems designed to overcome this significant energetic barrier ontosight.ai.

Compound List:

this compound (C₁₀F₁₆)

Perfluoroadamantyl radical anion (C₁₀F₁₅⁻)

Supramolecular Chemistry and Host Guest Interactions Involving Perfluoroadamantane

Design Principles for Perfluoroadamantane-Based Host-Guest Recognition Systems

The design of host molecules for the specific recognition of this compound is governed by a set of key principles that leverage its unique physicochemical properties. A primary consideration is the principle of size and shape complementarity, a cornerstone of supramolecular chemistry. The host cavity must be sufficiently large to accommodate the bulky this compound guest, which has a van der Waals volume larger than its hydrocarbon analogue.

A crucial design element is the incorporation of "fluorophilic" binding sites within the host. Unlike the hydrophobic effect that drives the association of nonpolar guests in water, the binding of this compound is significantly influenced by fluorous interactions. These interactions, arising from the unique nature of the carbon-fluorine bond, are characterized by their mutual phobicity with both hydrophilic and lipophilic environments. Hosts designed with fluorinated interiors or surfaces can therefore exhibit a strong affinity for this compound.

Furthermore, the electronic properties of the host play a significant role. Perfluorocarbons, including this compound, possess electron-deficient frameworks due to the high electronegativity of fluorine atoms. Consequently, hosts with electron-rich cavities or surfaces can engage in favorable donor-acceptor interactions with the perfluorinated guest. This principle is particularly relevant in the design of polyaromatic capsules, where the electron-rich aromatic panels can stack against the electron-deficient faces of the guest.

Finally, preorganization of the host molecule is a critical factor. A rigid host that does not require a significant conformational change upon guest binding will have a lower entropic penalty for complexation, leading to stronger binding affinities.

Complexation with Macrocyclic Host Molecules (e.g., Cyclodextrins, Cucurbiturils, Polyaromatic Capsules)

The unique properties of this compound have prompted investigations into its complexation with a variety of macrocyclic hosts.

Cyclodextrins: While adamantane (B196018) and its derivatives are classic guests for β-cyclodextrin, forming stable inclusion complexes, the interaction of this compound with cyclodextrins is less explored. The larger size of this compound compared to adamantane may present a steric challenge for inclusion within the native cyclodextrin (B1172386) cavities. However, studies with other per- and polyfluoroalkyl substances (PFAS) suggest that van der Waals interactions between the hydrophobic cavity of cyclodextrins and the perfluorinated backbone of the guest are the primary driving force for complex formation. It is hypothesized that modified cyclodextrins with larger cavities or flexible structures may be more suitable hosts for this compound.

Cucurbiturils: The cucurbit[n]uril (CB[n]) family of macrocycles has demonstrated a remarkable ability to bind perfluorinated compounds with high affinity. researchgate.net The low polarizability of the cucurbituril (B1219460) cavity is thought to favor the binding of non-polarizable guests like perfluorocarbons. researchgate.net Specifically, cucurbit nih.govuril (CB nih.gov), with its suitable cavity size, has been shown to form strong inclusion complexes with a range of perfluorinated guests. researchgate.net While direct studies with this compound are limited, the high binding constant observed for the structurally similar perfluoro(methylcyclohexane) (B1211450) with CB nih.gov (see Table 1) strongly suggests that this compound would also be an excellent guest for this host. researchgate.net

Polyaromatic Capsules: Self-assembled, metal-linked polyaromatic capsules have emerged as highly effective and selective hosts for perfluorocarbons, including this compound. nih.govresearcher.lifeacs.orgacs.orgnih.gov These capsular structures can provide a well-defined, electron-rich cavity that complements the electron-deficient nature of perfluorinated guests. In competitive binding experiments in aqueous media, a Pt(II)-linked polyaromatic capsule demonstrated the ability to selectively bind perfluoroarenes over perfluoroalkanes. nih.gov Preliminary studies have also shown that in a mixture with perfluorodecalin, a polyaromatic capsule can quantitatively bind the guest, showcasing the potential for high selectivity in these systems. acs.org The binding within these capsules is often driven by effective donor-acceptor stacking interactions between the aromatic walls of the host and the perfluorinated guest. nih.govacs.org

Thermodynamic and Kinetic Characterization of Host-Guest Complex Formation

The stability and dynamics of host-guest complexes involving this compound are quantified by their thermodynamic and kinetic parameters. Due to the challenges in studying these highly insoluble and inert molecules, there is a limited amount of direct experimental data for this compound. However, data from analogous perfluorinated guests provide valuable insights into the expected thermodynamic and kinetic profiles.

Isothermal titration calorimetry (ITC) and NMR spectroscopy are primary techniques for determining the thermodynamic parameters of complexation, including the binding affinity (Ka), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For perfluorinated guests with cucurbit nih.govuril, the binding is typically characterized by very high association constants, indicating a strong thermodynamic driving force for complexation.

| Guest | Host | Binding Constant (Ka) [M⁻¹] |

| Perfluoro(methylcyclohexane) | CB nih.gov | 1.1 x 10⁸ |

| Perfluorohexane | CB nih.gov | 1.2 x 10⁷ |

This table presents binding constant data for perfluorinated compounds with cucurbit nih.govuril, providing an estimate for the expected affinity of this compound.

The kinetics of complex formation, describing the rates of association (kon) and dissociation (koff), can be investigated using techniques such as stopped-flow fluorescence or dynamic NMR methods. For adamantane derivatives with cucurbit nih.govuril, the association kinetics are known to be very fast. nih.gov It is anticipated that the complexation of this compound would also exhibit rapid on-rates, while the off-rates would be significantly slower, consistent with the formation of a highly stable complex.

Theoretical Modeling of Binding Energetics and Molecular Recognition Mechanisms

Computational methods provide a powerful tool to complement experimental studies and offer a deeper understanding of the molecular recognition processes involving this compound. Molecular dynamics (MD) simulations and quantum chemical calculations can be employed to model the structure, dynamics, and energetics of host-guest complexes.

These theoretical approaches can elucidate the nature of the non-covalent interactions that govern binding, such as van der Waals forces, electrostatic interactions, and the specific contributions of fluorous interactions. For instance, simulations can reveal the precise orientation of the this compound guest within the host cavity and identify key host-guest contacts.

Furthermore, computational calorimetry methods can be used to calculate the binding free energies and enthalpies of complexation with high precision. nih.gov Such calculations can be instrumental in predicting the binding affinities of this compound with various hosts and in guiding the rational design of new receptors with enhanced selectivity and affinity. Theoretical studies on the association kinetics of perfluorinated radicals have also been conducted, providing a framework for understanding the dynamics of these systems. nih.govchemrxiv.orgchemrxiv.org

This compound as a Model Guest for Hydrophobic and Fluorous Interactions

This compound serves as an excellent model guest for fundamental studies of intermolecular forces in supramolecular chemistry, particularly for dissecting the contributions of hydrophobic and fluorous interactions. Its rigid, well-defined structure minimizes conformational complexities, allowing for a clearer interpretation of binding data.

By comparing the host-guest chemistry of this compound with that of its hydrocarbon analogue, adamantane, researchers can isolate and quantify the impact of perfluorination on molecular recognition. While the binding of adamantane in aqueous solution is predominantly driven by the classical hydrophobic effect (the entropically favorable release of ordered water molecules from the host cavity and guest surface), the binding of this compound introduces the added dimension of fluorous interactions.

The "fluorophobic" effect, or the tendency of fluorocarbons to be excluded from both aqueous and hydrocarbon environments, is a key driver for the association of this compound with fluorophilic hosts. Studies involving this compound can help to elucidate the nature of these fluorous interactions, which are thought to arise from a combination of factors including the low polarizability of C-F bonds, the unique dipole moments of fluorinated molecules, and favorable van der Waals interactions between fluorinated segments. The use of this compound as a guest in various host-guest systems provides a valuable platform for advancing our understanding of these fundamental non-covalent interactions that are crucial in fields ranging from materials science to medicinal chemistry.

Advanced Applications of Perfluoroadamantane in Materials Science and Chemical Systems

Perfluoroadamantane in the Design of Novel Functional Materials

The incorporation of this compound into polymers and other materials is a strategy to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. The rigid, three-dimensional structure of the this compound cage can be leveraged to create materials with tailored free volume and mechanical properties.

Key Research Findings:

Polymer Modification: Introducing the bulky and rigid this compound cage into polymer backbones can disrupt chain packing, leading to an increase in the fractional free volume. This modification can enhance gas permeability and solubility, which is advantageous for membrane-based applications.

Surface Properties: The high fluorine content of this compound leads to very low surface energy. Materials functionalized with this compound are expected to exhibit pronounced hydrophobic and oleophobic properties, making them suitable for creating self-cleaning and anti-fouling surfaces.

Thermal Stability: The inherent stability of the adamantane (B196018) cage, combined with the strength of the carbon-fluorine bond, suggests that materials incorporating this compound will exhibit exceptional thermal stability, suitable for high-temperature applications.

While specific data on this compound-based functional materials is limited, the principles are well-established with other fluorinated and adamantane-containing polymers.

Table 1: Potential Properties Imparted by this compound in Functional Materials

| Property | Influence of this compound Moiety | Potential Application |

| Thermal Stability | High C-F bond energy and rigid cage structure | High-performance polymers, lubricants |

| Chemical Inertness | Steric shielding by fluorine atoms | Corrosion-resistant coatings |

| Low Surface Energy | High fluorine content | Hydrophobic/Oleophobic surfaces |

| Low Refractive Index | Low polarizability of C-F bonds | Optical coatings, cladding |

| Increased Free Volume | Bulky, rigid three-dimensional structure | Gas separation membranes |

Potential for Gas Storage and Separation Technologies, including Noble Gas Capture

The development of efficient materials for gas storage and separation is crucial for various industrial processes and environmental applications. Perfluorinated polymers are known to exhibit high solubility for gases. The rigid structure of this compound could be exploited to create microporous materials with specific affinities for certain gases.

Research Directions:

Microporous Polymers: The synthesis of polymers of intrinsic microporosity (PIMs) incorporating this compound units could lead to materials with high internal surface areas and interconnected free volumes. Computational studies could predict the pore size distribution and gas selectivity of such hypothetical materials.

Noble Gas Capture: The separation of noble gases, such as xenon and krypton, is important for nuclear fuel reprocessing and medical applications. Fluorinated materials have shown promise for noble gas separation. The specific cage structure of this compound might offer a unique environment for the selective adsorption of larger noble gas atoms. While experimental data is not yet available, computational screening of hypothetical this compound-based metal-organic frameworks (MOFs) or porous polymers could identify promising candidates. mdpi.comnih.gov

Role in Advanced Liquid Crystal Formulations and Perfluorocarbon Emulsions Research

The unique properties of this compound make it a candidate for inclusion in specialized liquid crystal and emulsion formulations.

Liquid Crystals:

The incorporation of fluorinated segments into liquid crystal molecules is a well-established strategy to modify their mesomorphic behavior and physical properties. nih.govrsc.org The rigid and globular shape of this compound is distinct from the typical rod-like or disc-like shapes of liquid crystal molecules. Its introduction could lead to novel liquid crystalline phases.

Modification of Mesophase Behavior: Attaching mesogenic units to a this compound core could result in molecules with unique shapes that might form novel thermotropic or lyotropic liquid crystal phases.

Dielectric and Optical Properties: The high electronegativity of fluorine atoms in this compound would be expected to influence the dielectric anisotropy and refractive index of liquid crystal mixtures. st-andrews.ac.uk

Perfluorocarbon Emulsions:

Perfluorocarbon (PFC) emulsions are investigated as artificial oxygen carriers and contrast agents for medical imaging. wseas.comnih.gov The selection of the PFC is critical to the stability and biological fate of the emulsion.

Component in Emulsions: A patent for stable perfluorocarbon emulsions lists this compound as a suitable, though not commonly used, perfluorocarbon. uni-halle.de Its high molecular weight and boiling point would contribute to the stability of the emulsion droplets. The rigidity of the molecule might also influence the interfacial properties between the PFC and the surfactant layer.

Table 2: Potential Roles of this compound in Formulations

| Formulation Type | Potential Role of this compound | Anticipated Outcome |

| Liquid Crystals | Rigid, non-traditional core structure | Formation of novel mesophases |

| Perfluorocarbon Emulsions | Dispersed phase component | High stability, altered interfacial properties |

Development of this compound-Based Scaffolds for Chemical Research and Engineering

The rigid, well-defined three-dimensional structure of the adamantane cage has made it a popular scaffold in medicinal chemistry and materials science. The perfluorinated version offers a chemically inert and sterically demanding core.

Research and Engineering Applications:

Catalyst Supports: Functionalizing the bridgehead positions of a this compound core with catalytic moieties could lead to well-defined, site-isolated catalysts with high thermal and chemical stability.

Building Blocks for Supramolecular Chemistry: The defined geometry of this compound makes it an attractive building block for the construction of complex supramolecular architectures and covalent organic frameworks (COFs).

Nanomaterial Functionalization: The synthesis of functionalized perfluoroadamantanes could provide novel ligands for the surface modification of nanoparticles, imparting properties such as hydrophobicity and chemical resistance.

While the synthesis of functionalized adamantanes is well-established, the derivatization of the highly inert this compound presents a significant synthetic challenge that needs to be overcome to realize these applications.

This compound in Optical and Electronic Device Material Research

The electronic properties of perfluorinated compounds make them attractive for applications in optical and electronic devices.

Optical Materials:

Low Refractive Index: Perfluorinated materials typically exhibit a low refractive index due to the low polarizability of the C-F bond. researchgate.net Materials incorporating this compound could be used to create low-index optical coatings, claddings for optical fibers, and anti-reflective surfaces.

Optical Transparency: The absence of C-H bonds, which have vibrational overtones in the near-infrared region, suggests that this compound-based materials could have high optical transparency in this important telecommunications window.

Electronic Materials:

Dielectric Materials: The low polarizability and high chemical stability of this compound suggest its potential use in low-k dielectric materials for microelectronics, which are needed to reduce signal delay and power consumption in integrated circuits.

Electron-Accepting Materials: The strong electron-withdrawing nature of the perfluorinated cage could be utilized in the design of electron-accepting materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Further research into the synthesis and characterization of functionalized perfluoroadamantanes is necessary to fully explore their potential in these advanced material applications.

Future Research Directions and Emerging Trends for Perfluoroadamantane

Exploration of Unexplored Synthetic Routes and Sustainable Chemistry Approaches

The current synthesis of perfluoroadamantane can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways. Green chemistry principles are expected to play a pivotal role in this endeavor. nih.govmdpi.comresearchgate.netmdpi.comnih.gov Key areas of exploration will include:

Catalytic Methods: Investigating novel catalytic systems to improve reaction efficiency and reduce the need for harsh reagents.

Flow Chemistry: Utilizing continuous flow technologies to enhance control over reaction parameters, improve safety, and facilitate scalability.

Bio-inspired Synthesis: Exploring enzymatic or microbial routes for the synthesis of this compound precursors, drawing inspiration from natural processes. mdpi.comresearchgate.netmdpi.com

Solvent Reduction and Recycling: Developing synthetic protocols that minimize solvent usage or employ greener alternatives, along with efficient solvent recycling strategies. researchgate.netnih.gov

A comparative overview of potential sustainable approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Higher yields, reduced waste, milder reaction conditions. | Development of robust and selective catalysts for fluorination and cyclization reactions. |

| Flow Chemistry | Improved safety, better heat and mass transfer, easier scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Bio-catalysis | High selectivity, use of renewable resources, biodegradable catalysts. | Identification and engineering of enzymes capable of catalyzing key synthetic steps. |

| Green Solvents | Reduced environmental impact, improved worker safety. | Screening and application of ionic liquids, supercritical fluids, or water-based systems. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Predict Molecular Properties: Develop models to accurately predict the physicochemical properties of this compound and its derivatives, such as solubility, thermal stability, and electronic properties. chemrxiv.orgsemanticscholar.orgchemrxiv.orgnsf.govnsf.gov This can guide the design of new molecules with tailored functionalities.

Accelerate Materials Discovery: Screen virtual libraries of this compound-based structures to identify promising candidates for specific applications, such as in advanced polymers or electronic devices.

Optimize Synthetic Routes: Analyze complex reaction networks to propose novel and more efficient synthetic pathways.

Table 2 highlights potential AI and ML applications in this compound research.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | To accurately forecast the physical and chemical characteristics of novel this compound derivatives. | Reduced need for time-consuming and expensive experimental characterization. |

| Materials Design | To identify this compound-based structures with optimal performance for specific applications. | Accelerated discovery of new high-performance materials. |

| Synthesis Planning | To propose efficient and sustainable synthetic routes to this compound and its derivatives. | More resource-efficient and environmentally friendly chemical production. |

Synergistic Development of Advanced Experimental and Theoretical Methodologies

A deeper understanding of this compound's structure-property relationships will require the synergistic use of advanced experimental and theoretical techniques.

Advanced Characterization: The application of sophisticated characterization techniques will be crucial for probing the intricate details of this compound's structure and behavior. researchgate.netmdpi.commdpi.comtaylorfrancis.comadvancedsciencenews.com This includes:

Microscopy: High-resolution imaging techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) to visualize the morphology of this compound-containing materials. researchgate.netmdpi.com

Spectroscopy: Advanced spectroscopic methods to elucidate the electronic and vibrational properties of this compound and its interactions with other molecules.

Computational Chemistry: Theoretical calculations will provide invaluable insights into the fundamental properties of this compound at the molecular level. mdpi.comresearchgate.netresearchgate.net This can involve:

Density Functional Theory (DFT): To investigate the electronic structure and reactivity of this compound.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound in different environments and its interactions with other molecules. researchgate.net

Expanding the Scope of this compound Applications in Niche Chemical and Materials Science Fields

While this compound has shown promise in several areas, future research will likely uncover new and niche applications. The unique combination of properties offered by the perfluoroadamantyl group makes it an attractive building block for a variety of advanced materials. nih.govrsc.org Potential areas of exploration include:

High-Performance Polymers: Incorporation of this compound into polymer backbones to create materials with exceptional thermal stability, chemical resistance, and low dielectric constants for applications in aerospace and microelectronics.

Advanced Lubricants: The development of this compound-based lubricants for extreme temperature and pressure environments.

Optical Materials: The synthesis of adamantane-type clusters containing this compound for applications in nonlinear optics and light-emitting devices. rsc.org

Biomedical Applications: The exploration of this compound derivatives as imaging agents or in drug delivery systems, leveraging their chemical inertness and unique solubility properties. nih.gov

Overcoming Current Research Challenges in this compound Chemistry

Despite the promising outlook, several challenges need to be addressed to unlock the full potential of this compound chemistry. Future research will need to focus on:

Synthesis and Purification: Developing more cost-effective and scalable synthetic routes is a primary hurdle. researchgate.netnih.govmdpi.com Overcoming challenges in the purification of this compound and its derivatives is also critical. beilstein-journals.orgresearchgate.net

Functionalization: Creating versatile and efficient methods for the selective functionalization of the this compound cage is essential for tuning its properties and incorporating it into larger molecular architectures.

Processability: Improving the processability of this compound-containing materials to facilitate their fabrication into useful devices and components.

Structure-Property Understanding: Establishing a more comprehensive understanding of the relationship between the three-dimensional structure of this compound derivatives and their macroscopic properties.

Addressing these challenges will be key to advancing the science and technology of this fascinating molecule.

Q & A

Q. What are the optimal synthetic routes for perfluoroadamantane, and how do reaction conditions influence yield?

this compound synthesis typically involves direct fluorination of adamantane using fluorine gas or fluorinating agents like CoF₃ under controlled temperatures (80–150°C). Yield optimization requires balancing reaction time, temperature, and stoichiometry. For example, prolonged exposure to fluorine at high temperatures may lead to over-fluorination or cage degradation. Computational modeling of intermediates, such as those in (coordinates for carbon and fluorine positions), can help predict stability and guide experimental design .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 19F NMR : Critical for identifying fluorination patterns and detecting impurities. Chemical shifts between -70 to -90 ppm (CF₃ groups) and -120 to -150 ppm (bridgehead CF₂) are diagnostic .

- X-ray crystallography : Resolves molecular geometry, including bond angles and distances (e.g., C-F bond lengths ≈ 1.33 Å). provides structural coordinates for symmetry (Td group) validation .

- Raman spectroscopy : Detects vibrational modes unique to the fluorinated cage (e.g., symmetric CF₂ stretches at 740–760 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-deficient cage structure of this compound influence its chemical reactivity compared to non-fluorinated adamantanes?

The electron-withdrawing effect of fluorine atoms reduces electron density at bridgehead carbons, making this compound resistant to electrophilic attacks. This contrasts with adamantane, which undergoes Friedel-Crafts alkylation. Reactivity studies should employ density functional theory (DFT) to map electrostatic potential surfaces and compare frontier molecular orbitals. Experimental validation via kinetic assays (e.g., halogenation resistance) is essential .

Q. What contradictions exist in reported thermal stability data for this compound, and how can experimental design resolve these discrepancies?

Discrepancies in decomposition temperatures (reported as 300–400°C) may arise from impurities or measurement techniques. To resolve this:

Q. What computational models accurately predict the environmental persistence of this compound, and what parameters are critical?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models incorporating parameters like:

- Log Kow (octanol-water partition coefficient) : Predicted to be >5 due to high fluorination.

- Hydrolysis half-life : Estimated at >1,000 years under ambient conditions.

- Bioaccumulation potential : Assessed via binding affinity to serum proteins (e.g., albumin) using docking simulations .

Methodological Considerations

Q. How can researchers address challenges in quantifying trace-level this compound in environmental matrices?

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Analytical instrumentation : Employ ultra-high-performance liquid chromatography (UHPLC) paired with high-resolution mass spectrometry (HRMS) in negative ion mode (m/z 450–470 range).

- Quality control : Spike samples with isotopically labeled analogs (e.g., ¹³C-perfluoroadamantane) to correct for matrix effects .

Q. What strategies mitigate data variability in studies comparing this compound’s properties across different research groups?

- Interlaboratory calibration : Share reference standards (e.g., certified purity >99%) and harmonize protocols (e.g., ASTM D7968 for PFAS analysis).